3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo-
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Overview
Description
3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- is a complex organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo- typically involves multicomponent reactions, click reactions, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction between stearic acid and thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) can produce intermediate compounds that are further reacted with chloroacetyl chloride and potassium thiocyanate (KSCN) to yield the desired thiazolidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes that minimize waste and energy consumption. Techniques such as nano-catalysis and green chemistry are employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- include other thiazolidine derivatives such as:
- 2-Ethylthiazolidine-4-carboxylic acid
- 5-Heptadecyl-1,3,4-thiadiazole-2-amine
- 3-(5-Heptadecyl-1,3,4-thiadiazol-2-yl)-2-imino
Uniqueness
What sets 3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo- apart from similar compounds is its unique structure, which imparts specific biological activities and chemical reactivity. The presence of both thiazolidine and benzothiazole moieties enhances its pharmacological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
25962-03-2 |
---|---|
Molecular Formula |
C16H14N2O3S3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H14N2O3S3/c1-2-17-10-5-3-4-6-11(10)23-13(17)8-7-12-15(21)18(9-14(19)20)16(22)24-12/h3-8H,2,9H2,1H3,(H,19,20)/b12-7+,13-8- |
InChI Key |
NVXMOCINNAPHSD-GUFPOKFQSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=S)S3)CC(=O)O |
25962-03-2 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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